アデノシン-15N N1-オキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

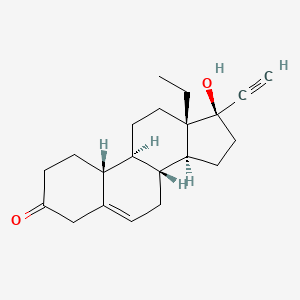

Adenosine-15N N1-Oxide is a nitrogen-labeled derivative of adenosine, where the nitrogen atom at the N1 position of the adenine base is replaced with the isotope nitrogen-15. This compound is of significant interest due to its unique properties and potential applications in various scientific fields, including chemistry, biology, and medicine. Adenosine itself is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.

科学的研究の応用

Adenosine-15N N1-Oxide has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and reaction mechanisms.

Biology: Employed in studies of nucleoside metabolism and enzyme kinetics, particularly in understanding the role of adenosine in cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties. It is also used in the development of diagnostic tools and imaging agents.

Industry: Utilized in the production of labeled compounds for pharmaceutical research and development.

作用機序

Target of Action

Adenosine-15N N1-Oxide (ANO) primarily targets the PI3K/Akt/GSK-3β signaling pathway . This pathway plays a crucial role in various physiological processes, including cell survival, growth, and proliferation .

Mode of Action

ANO interacts with its targets by inhibiting the secretion of inflammatory mediators by activated macrophages . It also reduces lethality in lipopolysaccharide (LPS)-induced endotoxin shock . The compound’s interaction with its targets results in changes in the signaling pathways activated by toll-like receptor (TLR)4 in response to LPS .

Biochemical Pathways

ANO affects the PI3K/Akt/GSK-3β signaling pathway . This pathway is involved in the regulation of various cellular processes, including cell growth, cell cycle entry, cell survival, and protein synthesis . The downstream effects of this pathway include the promotion of osteogenic and adipocyte differentiation .

Pharmacokinetics

It is known that ano is found in royal jelly , suggesting that it may be ingested and metabolized in the body

Result of Action

The molecular and cellular effects of ANO’s action include the inhibition of pro-inflammatory cytokine production . This is achieved through the up-regulation of the anti-inflammatory transcription factor c-Fos . In vitro, ANO has been shown to significantly reduce the lethality of LPS-induced endotoxin shock .

Action Environment

The environment can influence the action, efficacy, and stability of ANO. For instance, the presence of inflammatory stimuli such as LPS and IFN-γ can enhance the anti-inflammatory effects of ANO . .

生化学分析

Biochemical Properties

Adenosine-15N N1-Oxide plays a significant role in biochemical reactions, particularly in the modulation of kinase activity and adenosine receptor interactions . It interacts with enzymes such as adenosine deaminase, which typically converts adenosine to inosine. Adenosine-15N N1-Oxide is refractory to this conversion, making it a potent molecule in biochemical studies . Additionally, it interacts with various adenosine receptors, including A1, A2A, and A3 receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

Adenosine-15N N1-Oxide exhibits notable effects on various cell types and cellular processes. It has been shown to inhibit the secretion of pro-inflammatory cytokines in macrophages and THP-1 cells, thereby exerting anti-inflammatory effects . This compound also influences cell signaling pathways, such as the PI3K/Akt/GSK-3β pathway, promoting osteogenic and adipocyte differentiation . Furthermore, Adenosine-15N N1-Oxide affects gene expression by up-regulating the anti-inflammatory transcription factor c-Fos .

Molecular Mechanism

The molecular mechanism of Adenosine-15N N1-Oxide involves its interaction with adenosine receptors and inhibition of adenosine deaminase . This compound binds to adenosine receptors, modulating their activity and influencing downstream signaling pathways. It also inhibits the conversion of adenosine to inosine, thereby maintaining higher levels of adenosine in the system . Additionally, Adenosine-15N N1-Oxide up-regulates the transcription factor c-Fos, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine-15N N1-Oxide have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods . In in vitro and in vivo studies, Adenosine-15N N1-Oxide has shown long-term effects on cellular function, including sustained anti-inflammatory activity and modulation of gene expression . Its stability and resistance to degradation make it a valuable tool in biochemical research .

Dosage Effects in Animal Models

The effects of Adenosine-15N N1-Oxide vary with different dosages in animal models. At lower doses, it effectively inhibits pro-inflammatory cytokine production and reduces lethality in endotoxin shock models . At higher doses, potential toxic or adverse effects may be observed, although specific data on toxicity thresholds are limited

Metabolic Pathways

Adenosine-15N N1-Oxide is involved in metabolic pathways related to adenosine metabolism. It interacts with enzymes such as adenosine deaminase and influences the levels of metabolites like inosine . The compound’s resistance to adenosine deaminase-mediated conversion allows it to maintain higher adenosine levels, thereby modulating metabolic flux and influencing cellular responses .

Transport and Distribution

Within cells and tissues, Adenosine-15N N1-Oxide is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its effects on cellular processes and therapeutic potential.

Subcellular Localization

Adenosine-15N N1-Oxide exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct the compound to specific compartments, thereby modulating its effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

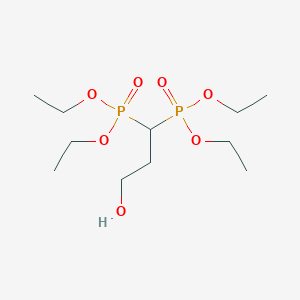

The synthesis of Adenosine-15N N1-Oxide typically involves the incorporation of nitrogen-15 into the adenine base of adenosine. One common method is the oxidation of adenosine using an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a nitrogen-15 source. The reaction is carried out under controlled conditions to ensure the selective oxidation at the N1 position.

Industrial Production Methods

Industrial production of Adenosine-15N N1-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high isotopic enrichment and purity. The production process is optimized to ensure cost-effectiveness and scalability.

化学反応の分析

Types of Reactions

Adenosine-15N N1-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

Reduction: Reduction reactions can convert the oxide back to the parent nucleoside.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the N1 position.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of adenosine, as well as substituted nucleosides with different functional groups at the N1 position.

類似化合物との比較

Similar Compounds

Adenosine N1-Oxide: The non-labeled version of the compound, which shares similar chemical properties but lacks the nitrogen-15 isotope.

Adenosine: The parent nucleoside, which is widely studied for its biological and pharmacological effects.

Inosine: Another nucleoside with similar structure and function, often used in comparative studies.

Uniqueness

Adenosine-15N N1-Oxide is unique due to its isotopic labeling, which makes it a valuable tool in research applications requiring precise tracking and analysis of molecular interactions. The presence of nitrogen-15 allows for enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy and mass spectrometry.

特性

CAS番号 |

197227-85-3 |

|---|---|

分子式 |

C₁₀H₁₃N₄¹⁵NO₅ |

分子量 |

284.23 |

同義語 |

6-Amino-9-β-D-ribofuranosyl-9H-purine-15N 1-Oxide; Adenosine-15N N-Oxide; NSC 128561-15N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)

![[1'-13C]uridine](/img/structure/B1146227.png)

![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)

![(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B1146233.png)